3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid
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Overview
Description
3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid is an organic compound that features a fluorophenyl group, a furan-2-carbonyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluorophenyl intermediate: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the furan-2-carbonyl group: This step might involve acylation reactions using reagents like furan-2-carbonyl chloride.
Formation of the propionic acid moiety: This can be done through alkylation reactions followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the propionic acid moiety.
Reduction: Reduction reactions might target the carbonyl group in the furan-2-carbonyl moiety.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry
Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid
- 3-(4-Bromophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid
- 3-(4-Methylphenyl)-3-[(furan-2-carbonyl)amino]-propionic acid
Uniqueness
The presence of the fluorine atom in the fluorophenyl group can significantly influence the compound’s reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, which can be advantageous in drug development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c15-10-5-3-9(4-6-10)11(8-13(17)18)16-14(19)12-2-1-7-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPARMNENBJWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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